4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine
Overview
Description
The compound “4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine” is a heterocyclic compound. The oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles can be achieved via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-oxadiazoles are diverse. For instance, 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .Scientific Research Applications
Anticancer Agent
Compounds containing the 1,2,4-oxadiazole ring, such as “4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine”, have been synthesized and evaluated for their anticancer activity . These compounds have shown promising results against various cancer cell lines, including breast (T47D) and prostate (PC-3) cancer cell lines . The IC50 values observed for in-vitro anti-cancer activities were 112.6 µg/ml and 126.7 µg/ml, against the MCF-7 and KB cell lines respectively .
Antibacterial Agent
1,2,4-oxadiazole derivatives have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc), which cause rice bacterial leaf blight and rice bacterial leaf streaks respectively . These compounds have shown excellent antibacterial activity with EC50 values ranging from 19.04 to 36.25 μg/mL .
Antifungal Agent
These compounds have also shown anti-fungal activity against Rhizoctonia solani, a fungus that poses a huge threat to global agriculture .
Nematocidal Agent
1,2,4-oxadiazole derivatives have shown remarkable nematocidal activities against Bursaphelenchus xylophilus, Aphelenchoides besseyi, and Ditylenchus dipsaci . These nematodes infect over 3000 plant species worldwide, causing significant economic losses .
Treatment of Duchenne Muscular Dystrophy
Ataluren, a compound containing the 1,2,4-oxadiazole ring, is used for the treatment of Duchenne muscular dystrophy and other diseases caused by nonsense mutations .
Drug Designing
The recognition of prime molecular targets for cancer therapy has paved the way to a paradigm shift in drug discovery. More emphasis is now placed on molecules for drug designing . The 1,2,4-oxadiazole ring is a well-known pharmacophore, frequently encountered in active pharmaceutical ingredients with various therapeutic focuses .
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-oxadiazole structure have been reported to exhibit anticancer activity and potential agonist activity on type δ/β peroxisome proliferator-activated receptors (PPARδ/β) .
Mode of Action
1,2,4-oxadiazole derivatives have been suggested to induce apoptosis in cancer cells . This process involves the activation of caspase 3, a key enzyme in the execution of cell death .
Result of Action
Based on the reported activities of similar compounds, it may induce apoptosis in cancer cells and potentially act as an agonist of PPARδ/β .
properties
IUPAC Name |
3-methyl-5-piperidin-4-yl-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-6-10-8(12-11-6)7-2-4-9-5-3-7/h7,9H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNYQWRSPRSMVCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20639917 | |
Record name | 4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20639917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
795310-41-7 | |
Record name | 4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20639917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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